Oxirane, 3-hydroxypropyl-
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Overview
Description
3-(oxiran-2-yl)propan-1-ol: is an organic compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Alcohol: One common method for synthesizing 3-(oxiran-2-yl)propan-1-ol involves the epoxidation of allyl alcohol using peracids such as peracetic acid or m-chloroperbenzoic acid (mCPBA).
Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.
Industrial Production Methods: Industrial production methods for 3-(oxiran-2-yl)propan-1-ol are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(oxiran-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, mild acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles such as NaOH, HCl, NH₃, under varying temperatures and solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Halohydrins, amino alcohols, ether derivatives.
Scientific Research Applications
Chemistry: 3-(oxiran-2-yl)propan-1-ol is used as a building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through ring-opening reactions and other transformations .
Biology and Medicine: For instance, oxirane-containing compounds are explored for their biological activity and potential therapeutic uses .
Industry: In the industrial sector, 3-(oxiran-2-yl)propan-1-ol is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties .
Mechanism of Action
The mechanism of action of 3-(oxiran-2-yl)propan-1-ol primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including ring-opening and substitution reactions .
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various products.
Oxidation and Reduction Pathways: The hydroxyl group and the oxirane ring can undergo oxidation and reduction, respectively, leading to a variety of functionalized products.
Comparison with Similar Compounds
1,2-Epoxypropane (Propylene Oxide): Similar in structure but lacks the hydroxyl group.
2-(oxiran-2-yl)ethanol: Similar structure with a shorter carbon chain.
3-(oxiran-2-yl)butan-1-ol: Similar structure with an additional carbon in the chain.
Uniqueness: 3-(oxiran-2-yl)propan-1-ol is unique due to the presence of both an oxirane ring and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
21915-56-0 |
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Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-(oxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2 |
InChI Key |
SOGGLVJYVOCYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCO |
Origin of Product |
United States |
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